Benzyloxyresorufin

Descripción

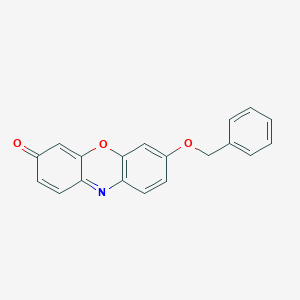

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-phenylmethoxyphenoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3/c21-14-6-8-16-18(10-14)23-19-11-15(7-9-17(19)20-16)22-12-13-4-2-1-3-5-13/h1-11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZRYTITWLGTJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236553 |

Source

|

| Record name | Benzyloxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87687-02-3 |

Source

|

| Record name | Benzyloxyresorufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087687023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyloxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Benzyloxyresorufin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of benzyloxyresorufin O-debenzylation?

An In-Depth Technical Guide to Benzyloxyresorufin O-debenzylation

For Researchers, Scientists, and Drug Development Professionals

This compound O-debenzylation is a crucial biochemical reaction utilized extensively in drug metabolism studies and high-throughput screening for cytochrome P450 (CYP) enzyme activity. This reaction, often referred to as the BROD assay, involves the enzymatic cleavage of the benzyl group from the non-fluorescent substrate this compound, yielding the highly fluorescent product resorufin. The intensity of the resulting fluorescence is directly proportional to the enzyme activity, providing a sensitive and reliable method for quantifying the function of various CYP isoforms. This guide provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, and key quantitative data to facilitate its application in research and drug development.

Core Mechanism

The O-debenzylation of this compound is primarily catalyzed by microsomal cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics and endogenous compounds. The reaction is a specific type of O-dealkylation, a common metabolic pathway for compounds containing ether linkages.

The catalytic cycle of cytochrome P450 is a multi-step process that can be summarized as follows:

-

Substrate Binding: this compound binds to the active site of the ferric (Fe³⁺) form of the CYP enzyme.

-

First Electron Transfer: The CYP-substrate complex is reduced by the transfer of an electron from NADPH-cytochrome P450 reductase, converting the heme iron to the ferrous (Fe²⁺) state.

-

Oxygen Binding: Molecular oxygen binds to the ferrous heme iron.

-

Second Electron Transfer: A second electron is transferred, either from NADPH-cytochrome P450 reductase or cytochrome b5, to the ferrous dioxygen complex.

-

O-O Bond Cleavage: The dioxygen bond is cleaved, leading to the formation of a highly reactive ferryl-oxo intermediate (Fe⁴⁺=O) and a molecule of water.

-

Substrate Oxidation: The ferryl-oxo intermediate abstracts a hydrogen atom from the benzylic carbon of this compound, followed by a radical rebound mechanism, leading to the formation of an unstable hemiacetal intermediate.

-

Product Release: The hemiacetal spontaneously decomposes to the fluorescent product resorufin and benzaldehyde. The enzyme returns to its initial ferric state, ready for another catalytic cycle.

Several CYP isoforms have been shown to catalyze the O-debenzylation of this compound, with varying efficiencies. The most prominent among these are members of the CYP1A, CYP2B, and CYP3A families.[1][2][3][4] Consequently, the BROD assay is a valuable tool for characterizing the activity and inhibition of these key drug-metabolizing enzymes.

Signaling Pathway Diagram

Caption: The catalytic cycle of cytochrome P450 in this compound O-debenzylation.

Quantitative Data

The kinetic parameters for this compound O-debenzylation vary significantly among different CYP isoforms and species. The following tables summarize available quantitative data for key human CYP enzymes. It is important to note that kinetic values can be influenced by the experimental system used (e.g., recombinant enzymes, liver microsomes) and assay conditions.

| Enzyme | Species | System | Km (µM) | Vmax (pmol/min/pmol CYP) | Catalytic Efficiency (Vmax/Km) |

| CYP1A1 | Human | Recombinant | ~5 | ~100 | ~20 |

| CYP1A2 | Human | Recombinant | 1.8 ± 0.3 | 25 ± 1 | 13.9 |

| CYP2B6 | Human | Recombinant | 10.5 ± 1.5 | 150 ± 10 | 14.3 |

| CYP3A4 | Human | Recombinant | 12.3 ± 2.1 | 85 ± 5 | 6.9 |

| CYP1A4 | Cormorant | Recombinant (Yeast) | 0.46 ± 0.07 | 0.24 ± 0.01 | 0.52 |

| CYP1A5 | Cormorant | Recombinant (Yeast) | 0.52 ± 0.09 | 0.02 ± 0.001 | 0.04 |

Note: The data presented are compiled from various sources and should be considered as approximate values. For precise comparisons, it is recommended to consult the original research articles.

Experimental Protocols

The this compound-O-debenzylase (BROD) assay is a fluorescence-based method for measuring the activity of CYP enzymes. The following is a generalized protocol that can be adapted for specific experimental needs.

Materials

-

Recombinant human CYP enzymes or liver microsomes

-

This compound (substrate)

-

Resorufin (standard for calibration)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

96-well black microplates (for fluorescence measurements)

-

Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm)

Experimental Workflow Diagram

Caption: A generalized workflow for the this compound O-debenzylase (BROD) assay.

Detailed Methodology

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) and dilute it in the buffer to the desired working concentration. The final concentration in the assay typically ranges from 1 to 20 µM.

-

Prepare the NADPH regenerating system or a stock solution of NADPH.

-

Prepare a stock solution of resorufin in the assay buffer for generating a standard curve.

-

-

Standard Curve:

-

Prepare a series of dilutions of the resorufin stock solution in the assay buffer in a 96-well plate.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Plot the fluorescence intensity against the resorufin concentration to generate a standard curve. This curve will be used to convert the fluorescence units from the enzyme assay into moles of product formed.

-

-

Enzyme Assay:

-

In a 96-well black microplate, add the desired amount of recombinant CYP enzyme or liver microsomes and potassium phosphate buffer to a final volume of, for example, 180 µL.

-

If testing for inhibition, add the inhibitor at this stage and pre-incubate for a specified time.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 20 µL of a pre-warmed solution containing this compound and the NADPH regenerating system.

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

-

Data Acquisition:

-

Kinetic Assay (Recommended): Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 15-60 minutes. The initial linear portion of the fluorescence increase over time represents the reaction rate.

-

Endpoint Assay: After a fixed incubation time (e.g., 30 minutes), stop the reaction by adding a stopping solution (e.g., acetonitrile or a solution of high pH). Then, measure the final fluorescence intensity.

-

-

Data Analysis:

-

For kinetic assays, determine the rate of reaction from the slope of the linear portion of the fluorescence versus time plot.

-

For endpoint assays, subtract the fluorescence of a no-enzyme control from the sample fluorescence.

-

Use the resorufin standard curve to convert the rate of fluorescence increase (or the final fluorescence value) into the rate of product formation (e.g., in pmol/min).

-

Normalize the activity to the amount of enzyme or protein used (e.g., pmol/min/pmol CYP or pmol/min/mg protein).

-

Conclusion

The O-debenzylation of this compound is a robust and sensitive method for probing the activity of key drug-metabolizing cytochrome P450 enzymes. A thorough understanding of the underlying biochemical mechanism, coupled with standardized experimental protocols and an awareness of the isoform-specific kinetics, is essential for its effective application in drug discovery and development. This guide provides the foundational knowledge and practical details necessary for researchers and scientists to confidently employ the BROD assay in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Methoxyresorufin and this compound: substrates preferentially metabolized by cytochromes P4501A2 and 2B, respectively, in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of 7-benzyloxyresorufin.

An In-Depth Technical Guide to 7-Benzyloxyresorufin for Researchers and Drug Development Professionals

Introduction

7-Benzyloxyresorufin is a key fluorogenic probe utilized extensively in biochemical and pharmaceutical research. As a member of the alkoxyresorufin family of compounds, it serves as a sensitive and specific substrate for various Cytochrome P450 (CYP450) enzymes. The molecule itself is weakly fluorescent; however, upon enzymatic O-dealkylation, it is converted into the highly fluorescent product, resorufin. This conversion forms the basis of a widely used assay to measure the activity of specific CYP450 isoforms, particularly those in the CYP2B and CYP3A subfamilies.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties of 7-benzyloxyresorufin, its metabolic product resorufin, and detailed protocols for its application in enzymatic assays.

Chemical and Physical Properties

The fundamental properties of 7-benzyloxyresorufin are summarized below. This data is critical for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of 7-Benzyloxyresorufin

| Property | Value | Reference |

| IUPAC Name | 7-(phenylmethoxy)-3H-phenoxazin-3-one | |

| Molecular Formula | C₁₉H₁₃NO₃ | |

| Molecular Weight | 303.3 g/mol | |

| Exact Mass | 303.08954328 Da | |

| CAS Number | 87687-02-3 | |

| Appearance | Solid | |

| Solubility | Low water solubility (<1 mg/mL). Soluble in DMSO and PEG400. | |

| XLogP3-AA | 2.9 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 47.9 Ų |

The utility of 7-benzyloxyresorufin as a fluorogenic substrate is entirely dependent on the distinct spectral properties of its metabolic product, resorufin.

Table 2: Physicochemical and Spectral Properties of Resorufin

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇NO₃ | [4] |

| Molecular Weight | 213.19 g/mol | |

| CAS Number | 635-78-9 | [4] |

| Appearance | Dark red / purple solid | [5] |

| Excitation Wavelength (λex) | 563 - 571 nm | [4][6] |

| Emission Wavelength (λem) | 584 - 587 nm | [4][6] |

| Molar Extinction Coefficient (ε) | ~56,000 - 65,000 M⁻¹cm⁻¹ (at pH 9) | [5][7] |

| Fluorescence Quantum Yield (Φf) | ~0.75 (in water) | [7][8] |

| Solubility | Soluble in DMSO | [5] |

| Important Note | Absorption and fluorescence are pH-dependent, with signal markedly decreasing below pKa (~6.0). |

Biochemical Application and Signaling Pathway

The primary application of 7-benzyloxyresorufin is in the measurement of CYP450 enzyme activity through a process known as the Benzyloxyresorufin-O-dealkylase (BROD) assay.[1][9] CYP450 enzymes, critical to Phase I drug metabolism, catalyze the O-dealkylation of the benzyl group from the non-fluorescent substrate. This reaction, which requires NADPH as a cofactor, yields two products: benzaldehyde and the highly fluorescent molecule resorufin. The rate of resorufin production is directly proportional to the activity of the specific CYP450 enzyme being investigated.

Caption: Enzymatic conversion of 7-benzyloxyresorufin to resorufin.

The mechanism involves a formal hydroxylation at the carbon adjacent to the ether oxygen, leading to an unstable hemiacetal intermediate that spontaneously decomposes to the final products.[10]

Experimental Protocols

The following is a generalized protocol for a 7-Benzyloxyresorufin-O-dealkylase (BROD) assay using liver microsomes in a 96-well plate format. This can be adapted for use with recombinant CYP450 enzymes.

Reagent Preparation

-

Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Microsomes: Thaw cryopreserved human liver microsomes (or other preparations) on ice immediately before use. Dilute to the desired concentration (e.g., 0.2-0.5 mg/mL) in cold Phosphate Buffer.

-

7-Benzyloxyresorufin (Substrate) Stock Solution: Prepare a 1-5 mM stock solution in DMSO. Store protected from light at -20°C.

-

NADPH Regenerating System Solution:

-

Component A: 1.3 M Glucose-6-Phosphate (G6P), 0.4 M MgCl₂ in water.

-

Component B: 0.1 M NADP⁺ in water.

-

Component C: 1 kU/mL Glucose-6-Phosphate Dehydrogenase (G6PDH) in 5 mM sodium citrate.

-

Working Solution: For every 1 mL of buffer in the final reaction, prepare a solution containing 10 µL of A, 10 µL of B, and 2 µL of C. Prepare fresh.

-

-

Resorufin Standard Stock Solution: Prepare a 1 mM stock solution in DMSO. This will be used to generate a standard curve.

-

Stop Solution: Acetonitrile.

Experimental Workflow

The workflow for a typical BROD assay involves reagent preparation, reaction initiation and incubation, termination, and data acquisition.

Caption: General experimental workflow for a microplate-based BROD assay.

Assay Procedure (96-well Plate)

-

Standard Curve: Prepare a serial dilution of the Resorufin Standard Stock solution in Phosphate Buffer in the 96-well plate. Final concentrations should range from low nM to low µM.

-

Reaction Setup:

-

To appropriate wells, add Phosphate Buffer.

-

Add the diluted microsome suspension.

-

Add the 7-benzyloxyresorufin working solution (diluted from stock to achieve a final concentration typically between 1-5 µM).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiation: Start the enzymatic reaction by adding the NADPH Regenerating System working solution to all wells except the negative controls ('no NADPH').

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The reaction should be in the linear range with respect to time and protein concentration.

-

Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Centrifugation (Optional): Centrifuge the plate (e.g., at 3000 x g for 10 minutes) to pellet precipitated protein.

-

Fluorescence Measurement: Read the fluorescence of the supernatant on a plate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis

-

Subtract the average fluorescence of the 'no NADPH' negative control wells from all other readings.

-

Plot the fluorescence readings for the resorufin standards against their known concentrations to generate a linear standard curve.

-

Use the equation from the standard curve to convert the fluorescence readings from the experimental wells into the concentration of resorufin produced.

-

Calculate the enzyme activity, typically expressed as pmol of resorufin formed per minute per mg of microsomal protein.

Safety and Handling

Based on aggregated GHS information, 7-benzyloxyresorufin is classified as a substance that may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work in a well-ventilated area or fume hood.

References

- 1. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reduction of 7-alkoxyresorufins by NADPH-cytochrome P450 reductase and its differential effects on their O-dealkylation by rat liver microsomal cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 (P450) isoenzyme specific dealkylation of alkoxyresorufins in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. Resorufin - CAS-Number 635-78-9 - Order from Chemodex [chemodex.com]

- 6. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]

- 7. Resorufin, sodium salt *CAS 34994-50-8* | AAT Bioquest [aatbio.com]

- 8. Quantum Yield [Resorufin] | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. courses.washington.edu [courses.washington.edu]

In-Depth Technical Guide: Synthesis and Purification of Benzyloxyresorufin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of benzyloxyresorufin (7-benzyloxy-3H-phenoxazin-3-one), a fluorogenic substrate widely used in drug metabolism and toxicology studies. The protocols and data presented are intended to facilitate the in-house preparation of high-purity this compound for research purposes.

Introduction

This compound is a key reagent for assessing the activity of cytochrome P450 enzymes, particularly CYP3A4 and CYP2B1.[1] The enzymatic O-debenzylation of this compound yields the highly fluorescent product, resorufin, which can be readily quantified to determine enzyme kinetics. This process is fundamental in high-throughput screening assays for potential drug candidates and in studying drug-drug interactions. Given its importance, a reliable and well-documented method for its synthesis and purification is essential for research laboratories.

Synthesis of this compound

The synthesis of this compound is achieved through the O-benzylation of resorufin. This reaction involves the protection of the hydroxyl group of resorufin with a benzyl group, effectively rendering the molecule non-fluorescent until the benzyl group is enzymatically cleaved.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the phenoxide ion of resorufin attacks benzyl bromide in the presence of a weak base, such as potassium carbonate.

Caption: Synthesis of this compound.

Experimental Protocol: O-Benzylation of Resorufin

This protocol is adapted from general procedures for O-alkylation of phenols.

Materials:

-

Resorufin sodium salt

-

Benzyl bromide

-

Anhydrous potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of resorufin sodium salt (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (3 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts, ensuring the high purity required for sensitive enzymatic assays. A two-step purification process involving column chromatography followed by recrystallization is recommended.

Purification by Flash Column Chromatography

Materials:

-

Silica gel (60-120 mesh)

-

Eluent: Hexane/Ethyl Acetate gradient

-

Chromatography column

-

Fraction collection tubes

-

TLC plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting from 100% hexane and gradually increasing the polarity to 80:20 hexane/ethyl acetate.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Purification by Recrystallization

Materials:

-

Ethanol

-

Water

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the purified this compound from the column chromatography in a minimal amount of hot ethanol.

-

Slowly add hot water dropwise until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the crystals under vacuum to obtain pure this compound.

Characterization and Data

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₃NO₃ | [2] |

| Molecular Weight | 303.31 g/mol | [2] |

| Appearance | Reddish-brown crystalline solid | |

| Melting Point | Not reported | |

| λmax (in Methanol) | ~460 nm |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Expected signals for the aromatic protons of the resorufin core and the benzyl group in the range of δ 6.5-8.0 ppm. A characteristic singlet for the benzylic methylene protons (-O-CH₂-Ph) is expected around δ 5.0-5.5 ppm. |

| ¹³C NMR | Expected signals for the aromatic carbons of the resorufin and benzyl moieties in the range of δ 100-160 ppm. A signal for the benzylic carbon (-O-CH₂-Ph) is expected around δ 70 ppm. The carbonyl carbon of the phenoxazinone ring is expected to appear downfield, typically above δ 180 ppm. |

| Mass Spec | The expected exact mass for the molecular ion [M]⁺ is 303.0895 g/mol . Fragmentation patterns would likely show a prominent peak corresponding to the loss of the benzyl group (m/z 91) and the resorufin cation (m/z 212). |

Application in Research: CYP3A4 Activity Assay

This compound is a valuable tool for studying the activity and inhibition of CYP3A4, a critical enzyme in drug metabolism.

Signaling Pathway: CYP3A4 Catalytic Cycle

The enzymatic conversion of this compound to resorufin is a key step in the CYP3A4 catalytic cycle.

Caption: The Catalytic Cycle of CYP3A4.

Experimental Workflow: CYP3A4 Inhibition Assay

A typical workflow for assessing the inhibitory potential of a test compound on CYP3A4 activity using this compound.

Caption: Workflow for a CYP3A4 Inhibition Assay.

Conclusion

This technical guide outlines a robust methodology for the synthesis and purification of high-purity this compound for research applications. By following the detailed protocols, researchers can reliably produce this essential fluorogenic substrate, enabling accurate and reproducible assessment of CYP450 enzyme activity. The provided diagrams and data tables serve as a valuable resource for both the practical execution of the synthesis and the understanding of its application in drug metabolism studies.

References

Unveiling the Spectroscopic Fingerprints of Benzyloxyresorufin and its Fluorescent Metabolite Resorufin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of drug metabolism and high-throughput screening, the enzymatic conversion of non-fluorescent substrates into highly fluorescent products serves as a cornerstone for kinetic and inhibition assays. Among the most prominent probe substrates is benzyloxyresorufin, which, upon metabolism by cytochrome P450 enzymes, yields the intensely fluorescent molecule, resorufin. This guide provides a comprehensive overview of the spectral properties of both this compound and resorufin, complete with detailed experimental protocols and visual workflows to aid researchers in the accurate application and interpretation of data derived from this powerful reporter system.

Core Spectral Properties: A Comparative Analysis

The distinct spectral characteristics of this compound and its metabolite, resorufin, form the basis of their utility in biochemical assays. This compound is characterized by its absorbance in the blue-green region of the spectrum and exhibits negligible fluorescence. Following enzymatic O-debenzylation, the resulting resorufin molecule undergoes a significant bathochromic shift (a shift to longer wavelengths) in its maximum absorption and, more importantly, becomes strongly fluorescent with a bright red emission.

A summary of the key spectral properties is presented below for direct comparison.

| Property | This compound | Resorufin |

| Maximum Absorption (λmax) | ~460 nm | 571 nm[1] |

| Molar Extinction Coefficient (ε) | Data not readily available | 73,000 M⁻¹cm⁻¹ at 572 nm[2] |

| Maximum Excitation (λex) | 570 nm | 571 nm[1] |

| Maximum Emission (λem) | 580 nm | 584 nm[1] |

| Quantum Yield (Φ) | Not applicable (negligible fluorescence) | 0.75 in water[3][4] |

| Appearance | Crystalline solid | Purple powder[1] |

The Enzymatic Conversion: A Shift in the Spectroscopic Landscape

The conversion of this compound to resorufin is primarily catalyzed by cytochrome P450 enzymes, particularly isoforms like CYP3A4 and CYP2B.[5] This enzymatic reaction involves the cleavage of the benzyl ether bond, resulting in the formation of resorufin and benzaldehyde. The structural change from this compound to resorufin is the critical event that "switches on" the fluorescence, providing a direct measure of enzymatic activity.

Experimental Protocols

Measurement of Spectral Properties

A fundamental understanding of the absorption and fluorescence spectra is crucial for accurate quantification and experimental design.

Objective: To determine the absorption and emission spectra of this compound and resorufin.

Materials:

-

This compound

-

Resorufin

-

Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

-

Appropriate solvent (e.g., DMSO, ethanol, or a buffered aqueous solution)

Procedure:

-

Stock Solution Preparation: Prepare concentrated stock solutions of this compound and resorufin in a suitable organic solvent like DMSO.

-

Working Solution Preparation: Dilute the stock solutions in the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for spectroscopic analysis (typically in the low micromolar range).

-

Absorption Spectrum Measurement:

-

Use the spectrophotometer to scan the absorbance of the this compound and resorufin solutions across a relevant wavelength range (e.g., 300-700 nm).

-

Use the experimental buffer as a blank.

-

Identify the wavelength of maximum absorbance (λmax) for each compound.

-

-

Emission and Excitation Spectra Measurement:

-

Using the spectrofluorometer, excite the resorufin solution at its λmax (around 571 nm) and scan the emission spectrum over a range (e.g., 580-700 nm) to determine the wavelength of maximum emission (λem).

-

To determine the excitation spectrum, set the emission monochromator to the λem of resorufin and scan the excitation wavelength over a range (e.g., 400-580 nm). The resulting spectrum should closely resemble the absorption spectrum.

-

Repeat the process for this compound to confirm its low fluorescence.

-

Cytochrome P450-Mediated Conversion of this compound

This protocol outlines a typical in vitro assay to measure the activity of cytochrome P450 enzymes using this compound as a substrate.

Objective: To quantify the enzymatic activity of a cytochrome P450 preparation by measuring the rate of resorufin formation.

Materials:

-

This compound

-

Recombinant human cytochrome P450 enzymes or liver microsomes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microplates

-

Plate reader with fluorescence detection capabilities

-

Resorufin standard for calibration

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a working solution of the cytochrome P450 enzyme or microsomes in phosphate buffer.

-

Prepare the NADPH regenerating system in phosphate buffer.

-

Prepare a series of resorufin standards of known concentrations for generating a standard curve.

-

-

Assay Setup:

-

In the wells of a 96-well plate, add the phosphate buffer, the enzyme preparation, and the this compound substrate.

-

Include control wells:

-

No enzyme control (to measure background fluorescence).

-

No substrate control.

-

No NADPH control (to ensure the reaction is NADPH-dependent).

-

-

-

Initiate the Reaction:

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells except the "no NADPH" controls.

-

-

Kinetic Measurement:

-

Immediately place the plate in the fluorescence plate reader.

-

Measure the increase in fluorescence intensity over time at the excitation and emission wavelengths of resorufin (e.g., Ex: 560 nm, Em: 590 nm).

-

-

Data Analysis:

-

Plot the fluorescence intensity of the resorufin standards against their concentrations to generate a standard curve.

-

Convert the rate of fluorescence increase in the experimental wells to the rate of resorufin formation (e.g., pmol/min) using the standard curve.

-

Normalize the activity to the amount of enzyme or protein used (e.g., pmol/min/mg protein).

-

Conclusion

The distinct and well-characterized spectral properties of this compound and resorufin make them an invaluable tool for researchers in drug discovery and development. The dramatic increase in fluorescence upon enzymatic conversion provides a sensitive and reliable method for assessing cytochrome P450 activity. By following the detailed protocols and understanding the underlying spectroscopic principles outlined in this guide, scientists can effectively harness the power of this reporter system for high-throughput screening, enzyme kinetics, and drug-drug interaction studies.

References

- 1. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Resorufin, sodium salt *CAS 34994-50-8* | AAT Bioquest [aatbio.com]

- 4. Quantum Yield [Resorufin] | AAT Bioquest [aatbio.com]

- 5. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Benzyloxyresorufin in Assay Buffers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of benzyloxyresorufin solubility and stability in common assay buffers. Understanding these parameters is paramount for accurate and reproducible results in high-throughput screening and drug metabolism studies. While specific quantitative data for this compound solubility and stability in various aqueous buffers is not extensively available in public literature, this document offers detailed protocols to empower researchers to determine these crucial parameters under their specific experimental conditions.

Introduction to this compound

7-Benzyloxyresorufin, a derivative of resorufin, is a fluorogenic substrate widely employed for the measurement of cytochrome P450 (CYP) enzyme activity, particularly for CYP3A4.[1] The enzymatic O-debenzylation of this compound by CYP enzymes yields the highly fluorescent product, resorufin, which can be readily quantified. This reaction forms the basis of sensitive assays used in drug discovery and development to screen for potential drug-drug interactions and to characterize the metabolic profiles of new chemical entities.[1]

The accuracy and reliability of these assays are intrinsically linked to the proper handling of this compound, specifically its solubility and stability in the chosen assay buffer. Precipitation of the substrate or its degradation over the course of an experiment can lead to erroneous data and misinterpretation of enzyme kinetics.

Solubility of this compound

The solubility of a compound is a critical factor in any in vitro assay, as it dictates the maximum concentration that can be achieved in a given solvent system without precipitation.

Qualitative Solubility Profile

Based on available literature and common laboratory practice, this compound exhibits the following general solubility characteristics:

-

Aqueous Buffers (e.g., PBS, Tris-HCl, HEPES): Poorly soluble. The limited aqueous solubility necessitates the use of an organic co-solvent for the preparation of stock solutions.

-

Organic Solvents:

-

Dimethyl Sulfoxide (DMSO): Readily soluble. DMSO is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[2]

-

Dimethylformamide (DMF): Soluble.[1]

-

Acetonitrile and Methanol: May be used for dilutions, but DMSO is preferred for primary stock solutions due to higher solubility.

-

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various aqueous buffers is not widely published. Therefore, it is highly recommended that researchers determine the kinetic solubility in their specific assay buffer and under their experimental conditions. The following table serves as a template for recording experimentally determined solubility values.

| Buffer System | pH | Temperature (°C) | Co-solvent (%) | Kinetic Solubility (µM) | Method | Reference |

| PBS | 7.4 | 25 | 1% DMSO | Data to be determined | HPLC-UV | (Internal Data) |

| Tris-HCl | 7.5 | 37 | 1% DMSO | Data to be determined | Nephelometry | (Internal Data) |

| HEPES | 7.4 | 37 | 1% DMSO | Data to be determined | UV-Vis Spectroscopy | (Internal Data) |

Experimental Protocol for Determining Kinetic Solubility

This protocol provides a general framework for determining the kinetic solubility of this compound in an aqueous buffer of choice using a plate-based method with subsequent analysis by HPLC-UV.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Assay buffer of interest (e.g., PBS, Tris-HCl, HEPES), filtered

-

96-well microplate (non-binding surface recommended)

-

Plate shaker

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In the 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small, fixed volume of each DMSO concentration (e.g., 2 µL) to wells containing a larger volume of the assay buffer (e.g., 198 µL) to achieve the final desired concentrations and a consistent final DMSO concentration (e.g., 1%).

-

Incubation: Seal the plate and incubate at the desired temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 2 hours) to allow for equilibration.

-

Separation of Undissolved Compound: Centrifuge the plate to pellet any precipitated compound.

-

Sample Analysis: Carefully transfer the supernatant to an analysis plate or HPLC vials. Analyze the concentration of the dissolved this compound in the supernatant by HPLC-UV.

-

Data Analysis: The highest concentration at which no precipitation is observed (or the concentration in the supernatant of the highest concentration well) is considered the kinetic solubility.

Stability of this compound

The chemical stability of this compound in the assay buffer is crucial for ensuring that the substrate concentration remains constant throughout the experiment. Degradation can lead to a decrease in the reaction rate and an underestimation of enzyme activity. Factors that can influence stability include pH, temperature, light, and the presence of other assay components.[3]

Potential Degradation Pathways

While specific degradation pathways for this compound in assay buffers are not well-documented, compounds with similar structures can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.

Quantitative Stability Data

As with solubility, quantitative data on the stability of this compound in various assay buffers is scarce. Researchers should perform their own stability studies. The following table can be used to document the findings.

| Buffer System | pH | Temperature (°C) | Time (hours) | Remaining this compound (%) | Method | Reference |

| PBS | 7.4 | 25 | 0, 1, 2, 4, 8, 24 | Data to be determined | HPLC-UV | (Internal Data) |

| Tris-HCl | 7.5 | 37 | 0, 1, 2, 4, 8, 24 | Data to be determined | HPLC-UV | (Internal Data) |

| HEPES | 7.4 | 4 (storage) | 0, 24, 48, 72 | Data to be determined | HPLC-UV | (Internal Data) |

Experimental Protocol for Assessing Stability

This protocol describes a method for evaluating the stability of this compound in an aqueous buffer over time using HPLC-UV.

Materials:

-

This compound stock solution in DMSO

-

Assay buffer of interest (e.g., PBS, Tris-HCl, HEPES), filtered

-

HPLC vials

-

Thermostated incubator or water bath

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the assay buffer at the final desired concentration (e.g., 10 µM) by diluting the DMSO stock solution. Ensure the final DMSO concentration is low and consistent across all samples.

-

Time Zero (T=0) Measurement: Immediately after preparation, take an aliquot of the solution and analyze it by HPLC-UV to determine the initial concentration of this compound. This will serve as the 100% reference.

-

Incubation: Store the remaining solution under the desired conditions (e.g., 25°C, 37°C, or 4°C) and protect from light.

-

Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them by HPLC-UV.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement. Plot the percentage remaining versus time to determine the stability profile.

Visualizations

Signaling Pathway: Enzymatic Conversion of this compound

References

Benzyloxyresorufin: A Fluorogenic Probe for High-Throughput CYP3A4 Activity Assays

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the oxidation of a vast array of xenobiotics, including more than 50% of clinically used drugs. Consequently, the in vitro assessment of CYP3A4 activity and its inhibition by new chemical entities is a cornerstone of modern drug discovery and development. Fluorogenic substrates have emerged as invaluable tools for this purpose, enabling high-throughput screening (HTS) of potential drug candidates in a rapid and cost-effective manner. Among these, benzyloxyresorufin (also known as 7-benzyloxyresorufin or BzRes) is a widely utilized probe. This technical guide provides a comprehensive overview of this compound as a fluorogenic substrate for CYP3A4, detailing its mechanism of action, experimental protocols, and key data for its application in drug metabolism studies.

Mechanism of Action: From Non-Fluorescent Substrate to Fluorescent Product

The utility of this compound as a fluorogenic probe lies in its enzymatic conversion by CYP3A4 to a highly fluorescent product, resorufin. This process, an O-dealkylation reaction, involves the cleavage of the benzyl ether bond of the non-fluorescent this compound molecule.

The reaction is catalyzed by CYP3A4 in the presence of NADPH and molecular oxygen. The enzyme hydroxylates the benzylic carbon, leading to an unstable hemiacetal intermediate that spontaneously decomposes to yield resorufin and benzaldehyde. Resorufin is a pink, highly fluorescent molecule, while the parent substrate, this compound, is essentially non-fluorescent.[1] The increase in fluorescence intensity is directly proportional to the rate of resorufin formation and thus, to the activity of the CYP3A4 enzyme.[2]

The fluorescent properties of resorufin are central to the assay's sensitivity. Resorufin exhibits an excitation maximum around 571 nm and an emission maximum at approximately 584 nm.[3][4] This allows for its detection with standard fluorescence plate readers.

Figure 1. Enzymatic conversion of this compound.

Quantitative Data for this compound and CYP3A4

The following tables summarize key quantitative parameters for the use of this compound in CYP3A4 activity assays. It is important to note that kinetic parameters can vary depending on the specific experimental conditions, such as the enzyme source (e.g., human liver microsomes, recombinant enzyme) and assay buffer composition.

Table 1: Spectral Properties of Resorufin

| Parameter | Wavelength (nm) | Reference(s) |

| Excitation Maximum | 571 | [3] |

| Emission Maximum | 584 | [3] |

Table 2: Reported Michaelis-Menten Kinetic Parameters for this compound O-debenzylation (BROD) by CYP3A4

| Enzyme Source | Km (µM) | Vmax (relative units or pmol/min/pmol CYP) | Reference(s) |

| Recombinant CYP3A4 | 3 | Not specified | [5] |

| Human Liver Microsomes | Varies | Varies | [6] |

Note: The literature indicates that the kinetics of this compound metabolism by CYP3A4 can be complex and may not always follow simple Michaelis-Menten kinetics.[6] Researchers are advised to determine these parameters under their specific experimental conditions.

Table 3: Commonly Used Concentrations in CYP3A4 Assays

| Component | Typical Concentration Range | Reference(s) |

| This compound | 0.2 - 5 µM | [6] |

| Recombinant CYP3A4 | 0.12 pmol/mL | [5] |

| NADPH | Typically used in a regenerating system | [2] |

Experimental Protocols

This section provides a generalized protocol for measuring CYP3A4 activity and its inhibition using this compound in a 96-well microplate format. This protocol should be optimized for specific experimental needs.

Materials and Reagents

-

Recombinant human CYP3A4 or human liver microsomes

-

This compound

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Resorufin (for standard curve)

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Experimental Workflow

Figure 2. A typical workflow for a CYP3A4 inhibition assay.

Detailed Methodology

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent like DMSO.[7]

-

Prepare working solutions of this compound in potassium phosphate buffer. The final concentration in the assay should be at or near the Km value.[5]

-

Prepare a stock solution of resorufin in DMSO for generating a standard curve.

-

Prepare serial dilutions of the test compound (potential inhibitor) in the assay buffer. Ensure the final solvent concentration is low (typically ≤1%) to avoid affecting enzyme activity.[8]

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add the potassium phosphate buffer, the CYP3A4 enzyme source (recombinant enzyme or microsomes), and the test compound or vehicle control.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.[5]

-

Initiate the enzymatic reaction by adding the NADPH regenerating system.

-

The reaction can be monitored kinetically by reading the fluorescence at regular intervals, or as an endpoint assay by stopping the reaction after a specific time (e.g., 10-30 minutes) by adding a suitable stop reagent (e.g., acetonitrile or a strong acid).

-

Measure the fluorescence of the formed resorufin using a microplate reader with appropriate excitation and emission filters (e.g., Ex: 570 nm, Em: 585 nm).

-

-

Data Analysis:

-

Generate a resorufin standard curve to convert relative fluorescence units (RFU) to the concentration of product formed.

-

Calculate the rate of reaction for the control (vehicle) and in the presence of different concentrations of the test compound.

-

For inhibition studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

Considerations and Limitations

While this compound is a valuable tool for HTS of CYP3A4 activity, researchers should be aware of its limitations:

-

Substrate Specificity: this compound is not entirely specific for CYP3A4. It is also metabolized by other CYP isoforms, notably CYP2B6 and CYP1A enzymes.[6][9] Therefore, when using complex systems like human liver microsomes, the observed activity may not be solely attributable to CYP3A4. The use of specific chemical inhibitors or recombinant enzymes is recommended to confirm the contribution of CYP3A4.

-

Atypical Kinetics: The metabolism of this compound by CYP3A4 can exhibit atypical, non-Michaelis-Menten kinetics, including substrate activation.[6] This can complicate the interpretation of inhibition data.

-

Correlation with Other Probes: Studies have shown that IC50 values obtained with this compound can correlate weakly with those obtained using other, more clinically relevant CYP3A4 probe substrates like midazolam or testosterone.[5][10][11] This suggests that this compound may not always be a reliable predictor of in vivo drug-drug interactions.

-

Fluorescence Interference: Test compounds that are themselves fluorescent or that quench the fluorescence of resorufin can interfere with the assay, leading to false-positive or false-negative results.[2] It is advisable to perform a pre-screen of test compounds for intrinsic fluorescence.

Conclusion

This compound is a sensitive and convenient fluorogenic substrate for the high-throughput screening of CYP3A4 activity and inhibition. Its use in a microtiter plate format allows for rapid assessment of a large number of compounds, making it a valuable tool in the early stages of drug discovery. However, users must be cognizant of its limitations, particularly its lack of absolute specificity for CYP3A4 and the potential for weaker correlation with in vivo outcomes compared to other probe substrates. For lead optimization and more definitive characterization of drug-drug interaction potential, it is often recommended to use multiple CYP3A4 probe substrates, including those that are more clinically relevant.[11][12] By understanding both the advantages and the caveats of this assay, researchers can effectively leverage this compound to make informed decisions in the drug development pipeline.

References

- 1. Resazurin - Wikipedia [en.wikipedia.org]

- 2. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 3. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Alkoxyresorufin (methoxy-, ethoxy-, pentoxy- and this compound) O-dealkylase activities by in vitro-expressed cytochrome P450 1A4 and 1A5 from common cormorant (Phalacrocorax carbo) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substrate-dependent modulation of CYP3A4 catalytic activity: analysis of 27 test compounds with four fluorometric substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selection of alternative CYP3A4 probe substrates for clinical drug interaction studies using in vitro data and in vivo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Kinetics of Benzyloxyresorufin Conversion

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyloxyresorufin (BZR), a non-fluorescent molecule, serves as a crucial probe substrate in the study of drug metabolism. Its conversion into the highly fluorescent product, resorufin, provides a sensitive and continuous measure of enzymatic activity. This O-dealkylation reaction is predominantly catalyzed by members of the Cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics, including therapeutic drugs.[1][2] Understanding the kinetics of this conversion is fundamental for in vitro assessment of drug-drug interactions, particularly in the early stages of drug discovery and development.[3][4] This guide details the core enzymatic principles, kinetic parameters, and experimental protocols associated with the conversion of benzyloxyresorufin.

The Enzymatic Reaction: O-Debenzylation of this compound

The core of the assay is the enzymatic cleavage of the O-benzyl group from the this compound molecule. This reaction, known as O-debenzylation, yields two products: the intensely fluorescent molecule resorufin and a benzyl product.

-

Substrate: 7-Benzyloxyresorufin (also referred to as BzRes or BZR)

-

Enzyme: Primarily Cytochrome P450 (CYP) isoforms

-

Product 1: Resorufin (highly fluorescent)

-

Product 2: Benzaldehyde (via an unstable hemiacetal intermediate)

-

Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH) is required as a reducing equivalent for the CYP catalytic cycle.[2]

The reaction is catalyzed by several CYP isoforms, making this compound a valuable tool for assessing the activity of specific enzymes. It is recognized as a substrate for CYP3A4, CYP2B6, and to a lesser extent, other isoforms like CYP1A1 and CYP1A2.[5][6][7] For instance, in rats, purified CYP2B1 shows a selectivity for this compound, while in dogs, it is a specific substrate for CYP2B11.[7][8] This specificity allows researchers to probe the function and inhibition of these key drug-metabolizing enzymes.

Principles of Enzyme Kinetics

The rate of this compound conversion is typically analyzed using the Michaelis-Menten kinetic model.[9][10] This model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).

-

Vmax: The maximum rate of the reaction when the enzyme's active sites are fully saturated with the substrate.[10]

-

Km: The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.[10]

However, CYP enzymes, including those that metabolize this compound, can exhibit "atypical" or non-Michaelis-Menten kinetics.[1][2] This can manifest as sigmoidal or biphasic curves, often resulting from the simultaneous binding of multiple substrate or effector molecules to the enzyme's active site.[2] This allosteric behavior is a critical consideration in drug interaction studies.

Quantitative Kinetic Data

The kinetic parameters for this compound conversion are dependent on the specific CYP isoform and the experimental conditions. The following tables summarize key quantitative data reported in the literature.

Table 1: Michaelis-Menten Kinetic Parameters for this compound O-Dealkylation (BROD)

| CYP Isoform | Species | Apparent Kₘ (µM) | Vₘₐₓ (nmol/min/nmol CYP) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |

|---|---|---|---|---|

| CYP1A4 | Common Cormorant | Not specified | 0.91 ± 0.034 (for EROD, BROD value lower) | Vmax/Km for BROD was 46-fold greater than CYP1A5[11] |

| CYP1A5 | Common Cormorant | Not specified | 1.8 ± 0.043 (for EROD, BROD value lower) | - |

Note: Data for this compound is often compared with other alkoxyresorufins. The provided Vmax for CYP1A4 and CYP1A5 is for ethoxyresorufin O-deethylase (EROD), with the study noting distinct preferences for this compound O-debenzylase (BROD) activity.[11]

Table 2: Inhibition Constants (Kᵢ) for CYP-Mediated this compound Metabolism

| CYP Isoform | Inhibitor | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|

| CYP2B6 | Buprenorphine | 133 | Weak Inhibition[6] |

| CYP3A4 | Ketoconazole | Varies with substrate | Potent Inhibitor[12] |

| CYP3A4 | Multiple Compounds | IC₅₀ values are highly substrate-dependent[13] | Varies |

Note: Inhibition data is often presented as IC₅₀ values, which can be highly dependent on the specific probe substrate used.[13] For example, studies with 27 different compounds showed that IC₅₀ values for CYP3A4 inhibition varied dramatically depending on whether this compound (BzRes), BFC, BQ, or DBF was used as the substrate.[13]

Experimental Protocols

The following provides a generalized methodology for measuring the kinetics of this compound conversion, adaptable for determining kinetic parameters (Km, Vmax) or assessing inhibition (IC₅₀, Ki).

Objective

To quantify the rate of fluorescent resorufin formation from the non-fluorescent substrate this compound as a measure of CYP enzyme activity.

Materials

-

Enzyme Source: Recombinant human CYP enzymes expressed in a heterologous system (e.g., baculovirus-infected insect cells, "Supersomes") or human liver microsomes (HLM).

-

Substrate: 7-Benzyloxyresorufin (BZR), typically dissolved in a suitable organic solvent like DMSO or acetonitrile.

-

Cofactor System: An NADPH-regenerating system is essential for sustained CYP activity. This typically includes NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH).

-

Buffer: 0.1 M Potassium Phosphate buffer, pH 7.4.

-

Instrumentation: A fluorescence plate reader or spectrofluorometer.

-

Labware: 96-well or 384-well solid black microplates to minimize background fluorescence and light scatter.

-

Standard: Resorufin salt for generating a standard curve to convert relative fluorescence units (RFU) to molar amounts of product.

Protocol for an Inhibition Assay (IC₅₀ Determination)

-

Reagent Preparation:

-

Prepare a stock solution of this compound.

-

Prepare a stock solution of the test inhibitor at various concentrations.

-

Prepare the NADPH-regenerating system solution in buffer.

-

Dilute the enzyme source (recombinant CYPs or microsomes) to the desired concentration in cold buffer.

-

-

Assay Plate Setup:

-

In a 96-well black plate, add the following to each well:

-

Potassium phosphate buffer (pH 7.4).

-

Diluted enzyme preparation.

-

Test inhibitor at varying concentrations (or vehicle control).

-

-

Include wells for a "no enzyme" control and a "no NADPH" control to assess background signal.

-

-

Pre-incubation:

-

Gently mix the plate and pre-incubate at 37°C for 5-10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

-

-

Reaction Initiation:

-

Add this compound to all wells and mix.

-

Initiate the enzymatic reaction by adding the NADPH-regenerating system solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Monitor the increase in fluorescence over time (kinetic mode) for 15-30 minutes.

-

Excitation Wavelength: ~570 nm

-

Emission Wavelength: ~585 nm[14]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase, RFU/min) from the linear portion of the kinetic read.

-

Convert RFU/min to pmol/min/mg protein using a resorufin standard curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Visualizations

Enzymatic Reaction and Detection Workflow

Caption: Workflow of this compound conversion to fluorescent resorufin.

General Cytochrome P450 Catalytic Cycle

Caption: The catalytic cycle of Cytochrome P450 enzymes.

Logical Diagram of Competitive Inhibition

Caption: Competitive inhibitor and substrate binding to the enzyme active site.

Conclusion

The enzymatic conversion of this compound is a cornerstone assay for functional characterization of Cytochrome P450 enzymes. Its robust, fluorescence-based readout allows for high-throughput screening of potential drug candidates for their inhibitory or inductive effects on key metabolic pathways.[3] A thorough understanding of the underlying kinetic principles, including potential deviations from standard Michaelis-Menten models, is critical for the accurate interpretation of in vitro data. By employing standardized protocols and being mindful of the substrate-dependent nature of CYP kinetics, researchers can effectively leverage this assay to predict potential drug-drug interactions and guide the development of safer and more effective therapeutics.[13]

References

- 1. Enzyme kinetics of oxidative metabolism: cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of human drug metabolizing cytochrome P450 by buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as a specific substrate for the major phenobarbital-inducible dog liver cytochrome P450 (P4502B11) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]

- 10. teachmephysiology.com [teachmephysiology.com]

- 11. Alkoxyresorufin (methoxy-, ethoxy-, pentoxy- and this compound) O-dealkylase activities by in vitro-expressed cytochrome P450 1A4 and 1A5 from common cormorant (Phalacrocorax carbo) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substrate-dependent modulation of CYP3A4 catalytic activity: analysis of 27 test compounds with four fluorometric substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immobilised-enzyme microreactors for the identification and synthesis of conjugated drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Benzyloxyresorufin: A Comprehensive Technical Guide to its Discovery, Characterization, and Application as a Fluorogenic Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of benzyloxyresorufin, a key fluorogenic substrate utilized in the characterization of cytochrome P450 (CYP) enzymes. The document details its discovery and synthesis, initial characterization, and its application in drug metabolism and inhibition studies. Comprehensive experimental protocols for its use in high-throughput screening assays are provided, alongside a compilation of its known kinetic parameters with various CYP isoforms. Furthermore, this guide illustrates the underlying biochemical pathways and experimental workflows through detailed diagrams, serving as a critical resource for researchers in pharmacology and drug development.

Introduction

7-Benzyloxyresorufin, a derivative of the highly fluorescent compound resorufin, has emerged as a valuable tool in the field of drug metabolism. Its utility lies in its role as a fluorogenic substrate for a range of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics and endogenous compounds. The enzymatic O-dealkylation of the non-fluorescent this compound yields the intensely fluorescent product, resorufin, providing a sensitive and continuous method for monitoring CYP activity. This guide delves into the fundamental aspects of this compound, from its chemical synthesis to its detailed application in enzymatic assays.

Discovery and Synthesis

The development of alkoxyresorufins, including this compound, as fluorogenic probes was a significant advancement in the study of CYP enzymes. The synthesis of these compounds is generally achieved through the treatment of the sodium salt of resorufin with an appropriate alkyl halide.[1] In the case of this compound, this involves the reaction of resorufin sodium salt with benzyl halide.

Synthesis Reaction:

Resorufin Sodium Salt + Benzyl Halide → 7-Benzyloxyresorufin + Sodium Halide

This straightforward synthetic route allows for the production of a range of 7-alkoxyresorufins, each with varying specificities for different CYP isoforms, thereby enabling a broader profiling of enzyme activity.

Physicochemical and Spectroscopic Properties

This compound is a crystalline solid. Upon enzymatic cleavage by CYP enzymes, the fluorescent product resorufin is formed. The spectroscopic properties of resorufin are central to its application in fluorometric assays.

| Property | Value |

| Product | Resorufin |

| Excitation Maximum | ~571 nm |

| Emission Maximum | ~584 nm |

| Quantum Yield | High |

| Appearance | Non-fluorescent (as this compound) to highly fluorescent (as resorufin) |

Table 1: Physicochemical and Spectroscopic Properties of Resorufin.

Mechanism of Action: Cytochrome P450-Mediated O-Dealkylation

The core utility of this compound lies in its role as a substrate for the O-dealkylation reaction catalyzed by CYP enzymes. This reaction is a key step in the broader cytochrome P450 catalytic cycle. The generally accepted mechanism for P450-catalyzed O-dealkylation proceeds via a two-step hydrogen atom abstraction/oxygen rebound mechanism.[2]

First, the enzyme abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, generating a carbon radical. This is followed by the recombination of the hydroxyl group to form a hemiacetal intermediate, which then non-enzymatically dissociates into resorufin and benzaldehyde.[2]

Figure 1: Cytochrome P450 catalytic cycle and the O-dealkylation of this compound.

Initial Characterization as a CYP Substrate

Initial studies with this compound and other alkoxyresorufins focused on their differential metabolism by various CYP isoforms, establishing them as valuable tools for phenotyping. It was observed that this compound is preferentially metabolized by specific CYP families, particularly CYP2B and to some extent by CYP1A and CYP3A isoforms.[3]

Kinetic Parameters

The interaction of this compound with different CYP isoforms is characterized by distinct kinetic parameters, namely the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). These parameters are crucial for understanding the affinity of the enzyme for the substrate and its catalytic efficiency.

| CYP Isoform | Species | Kₘ (µM) | Vₘₐₓ (nmol/min/nmol CYP) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |

| CYP1A4 | Common Cormorant | 1.1 ± 0.3 | 0.48 ± 0.04 | 0.44 |

| CYP1A5 | Common Cormorant | 1.3 ± 0.2 | 0.04 ± 0.003 | 0.03 |

Table 2: Kinetic Parameters of this compound Metabolism by Avian CYP1A Isoforms.[4]

Inhibition Profile

The metabolism of this compound can be inhibited by known CYP inhibitors, further confirming the involvement of specific isoforms. This property is exploited in drug development to screen for potential drug-drug interactions.

| Inhibitor | Target CYP Isoform | IC₅₀ |

| Ketoconazole | CYP3A4 | ~0.04 - 0.1 µM (with other substrates)[2][6][7][8][9] |

| Quinidine | CYP2D6 | ~0.02 - 0.08 µM (with other substrates)[1][3][5] |

Table 3: Representative IC₅₀ Values of Known CYP Inhibitors. (Note: These IC₅₀ values are for the inhibition of other CYP3A4 and CYP2D6 substrates and serve as a general reference for the potency of these inhibitors).

Experimental Protocols

The 7-benzyloxyresorufin O-dealkylase (BROD) assay is a widely used method for measuring the activity of CYP enzymes, particularly in a high-throughput format using 96-well plates.

Materials

-

Black, clear-bottom 96-well plates

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2B6, etc.) co-expressed with cytochrome P450 reductase

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

This compound stock solution (in a suitable organic solvent like DMSO or acetonitrile)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Resorufin standard solution (for generating a standard curve)

-

Fluorescence microplate reader with appropriate filters (Excitation: ~570 nm, Emission: ~585 nm)

Experimental Workflow

Figure 2: A generalized workflow for the 96-well plate based BROD assay.

Detailed Assay Protocol

-

Preparation of Reagents:

-

Prepare a working solution of this compound in the assay buffer. The final concentration in the well should be optimized based on the Kₘ for the specific CYP isoform being tested (typically in the low micromolar range).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare a serial dilution of resorufin in the assay buffer to generate a standard curve for quantifying the amount of product formed.

-

-

Assay Setup:

-

To each well of a black, clear-bottom 96-well plate, add the following in order:

-

Potassium phosphate buffer.

-

Recombinant CYP enzyme preparation.

-

This compound working solution.

-

-

Include wells for a no-enzyme control (to measure background fluorescence) and a no-substrate control.

-

For the standard curve, add the serial dilutions of resorufin to separate wells.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells except the standard curve wells.

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of ~570 nm and an emission wavelength of ~585 nm. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a duration that ensures the reaction is in the linear range.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.

-

Plot the fluorescence of the resorufin standards against their known concentrations to generate a standard curve.

-

Determine the initial rate of the reaction (velocity) from the linear portion of the kinetic fluorescence data for each experimental well.

-

Use the standard curve to convert the rate of fluorescence increase into the rate of product formation (e.g., pmol resorufin/min/pmol CYP).

-

Applications in Drug Discovery and Development

The BROD assay is a versatile tool with numerous applications in the pharmaceutical industry:

-

High-Throughput Screening (HTS): The assay's simplicity and sensitivity make it ideal for screening large compound libraries for potential CYP inhibitors.

-

Reaction Phenotyping: By using a panel of different CYP isoforms, the BROD assay can help identify which enzymes are responsible for the metabolism of a new drug candidate.

-

Induction Studies: The assay can be used to assess whether a drug candidate induces the expression of CYP enzymes, a critical factor in predicting potential drug-drug interactions.

-

Mechanistic Studies: The assay provides a means to study the kinetics of CYP-mediated reactions and the mechanisms of enzyme inhibition.

Conclusion

This compound has proven to be an indispensable tool for the in vitro characterization of cytochrome P450 enzymes. Its fluorogenic nature allows for highly sensitive and continuous monitoring of enzyme activity, making it suitable for a wide range of applications from basic research to high-throughput drug screening. This technical guide provides a comprehensive overview of its discovery, properties, and a detailed protocol for its use, aiming to facilitate its effective implementation in the laboratory for the advancement of drug metabolism and pharmacology research.

References

- 1. Inhibition of cytochrome P450 2D6: structure-activity studies using a series of quinidine and quinine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alkoxyresorufin (methoxy-, ethoxy-, pentoxy- and this compound) O-dealkylase activities by in vitro-expressed cytochrome P450 1A4 and 1A5 from common cormorant (Phalacrocorax carbo) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Benzyloxyresorufin in Advancing Xenobiotic Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of benzyloxyresorufin, a key fluorogenic probe, and its critical role in the study of xenobiotic metabolism. We will delve into its mechanism of action, its utility in characterizing cytochrome P450 enzyme activity, and standardized protocols for its application in drug discovery and development.

Introduction to Xenobiotic Metabolism and the Cytochrome P450 System